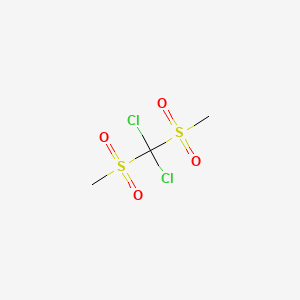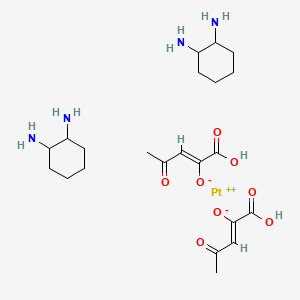
3,4-Dimethyloct-1-yne-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dimethyl octynediol can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a catalyst. This reaction produces 3,6-dimethyl-4-octyne-3,6-diol under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dimethyl octynediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethyl octynediol can produce diketones, while reduction can yield alkanes .
Applications De Recherche Scientifique
Dimethyl octynediol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of cell culture media and other biological assays. In medicine, it is used in the formulation of topical creams and ointments due to its skin-conditioning properties. In industry, it is used in the production of paints, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of dimethyl octynediol involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and preventing the separation of components. At the molecular level, dimethyl octynediol interacts with the hydrophilic and lipophilic parts of molecules, facilitating their dispersion in a medium .
Comparaison Avec Des Composés Similaires
Dimethyl octynediol can be compared with other similar compounds, such as ethylene glycol and propylene glycol. While all these compounds have surfactant properties, dimethyl octynediol is unique due to its triple bond and diol functional groups, which provide it with distinct chemical reactivity and stability. Other similar compounds include 1,4-butanediol and 2-methyl-2,4-pentanediol, which also have applications in various industries but differ in their molecular structures and properties .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
Clé InChI |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(C)(C#CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


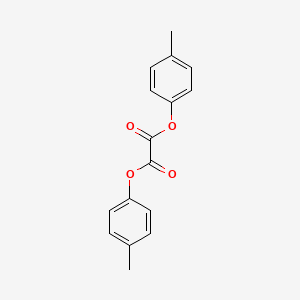
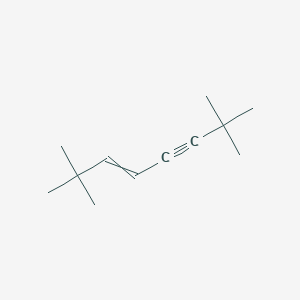

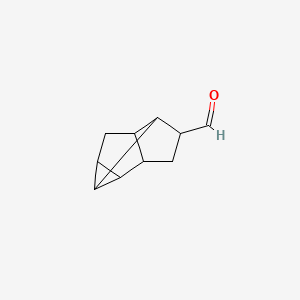
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
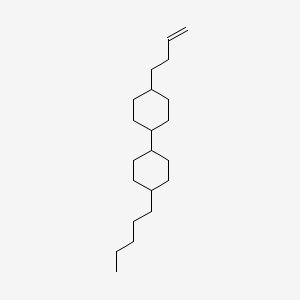
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
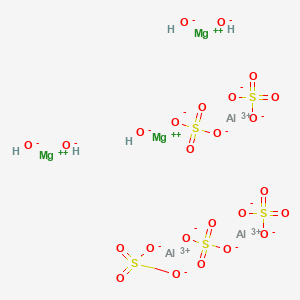

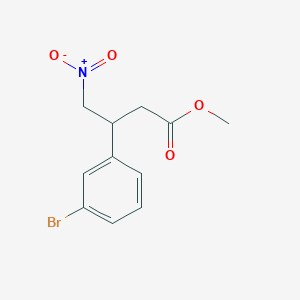
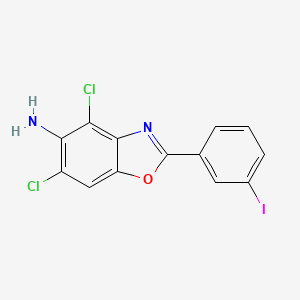
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
